![molecular formula C16H11Cl2NO3 B4189533 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4189533.png)
2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate
Overview
Description
2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate, also known as CCCEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate is not fully understood, but studies have suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis. In weed species, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of protoporphyrinogen oxidase, an enzyme that is involved in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of toxic intermediates and ultimately causes the death of the plant.
Biochemical and Physiological Effects:
2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In weed species, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has been shown to inhibit chlorophyll biosynthesis, leading to the accumulation of toxic intermediates and ultimately causing the death of the plant. In materials science, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has been shown to exhibit liquid crystalline behavior and form novel polymers with unique properties.
Advantages and Limitations for Lab Experiments
2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has several advantages and limitations for lab experiments. One advantage is its high yield and purity, which allows for reproducible experiments. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate also has limitations, such as its potential toxicity and limited solubility in certain solvents, which can affect its efficacy in certain applications.
Future Directions
There are several future directions for 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate research, including the development of novel anticancer agents, the optimization of herbicidal activity, and the synthesis of novel materials. In medicinal chemistry, future research could focus on the development of 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate derivatives with improved efficacy and reduced toxicity. In agrochemicals, future research could focus on the optimization of 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate formulations for increased herbicidal activity and reduced environmental impact. In materials science, future research could focus on the synthesis of novel materials with unique properties using 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate as a building block.
In conclusion, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate and to develop novel applications for this compound.
Scientific Research Applications
2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit the growth of cancer cells. In agrochemicals, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has been investigated for its potential use as a herbicide, with studies showing its efficacy in controlling the growth of various weed species. In materials science, 2-chloro-4-cyano-6-ethoxyphenyl 2-chlorobenzoate has been explored for its potential use in the synthesis of novel materials, such as liquid crystals and polymers.
properties
IUPAC Name |
(2-chloro-4-cyano-6-ethoxyphenyl) 2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-5-3-4-6-12(11)17/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVONSWVCMEPCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-cyano-6-ethoxyphenyl) 2-chlorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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